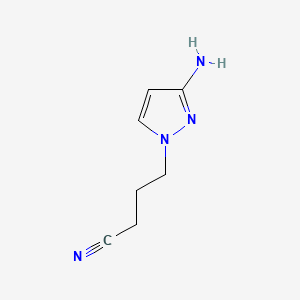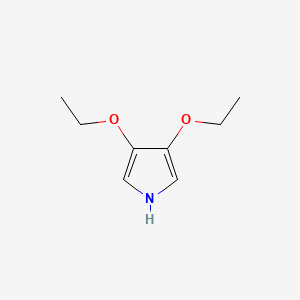
4-(3-amino-1H-pyrazol-1-yl)butanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(3-amino-1H-pyrazol-1-yl)butanenitrile” is a chemical compound with the CAS Number: 169266-68-6 . It has a molecular weight of 150.18 and its IUPAC name is 4-(3-amino-1H-pyrazol-1-yl)butanenitrile . The compound is in the form of an oil .
Molecular Structure Analysis
The InChI code for “4-(3-amino-1H-pyrazol-1-yl)butanenitrile” is 1S/C7H10N4/c8-4-1-2-5-11-6-3-7(9)10-11/h3,6H,1-2,5H2,(H2,9,10) . The compound contains a total of 21 bonds; 11 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 1 triple bond, 5 aromatic bonds, 1 five-membered ring, 1 primary amine (aromatic), 1 nitrile (aliphatic), and 1 Pyrazole .Physical And Chemical Properties Analysis
The compound is in the form of an oil . It has a storage temperature of room temperature .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The pyrazole nucleus is an easily synthesized scaffold with significant therapeutic potential. Among pyrazole derivatives, aminopyrazoles—bearing a free amino group at the 3, 4, or 5 position—have garnered attention due to their ability to serve as useful ligands for receptors, enzymes, and other targets. Specifically, 4-(3-amino-1H-pyrazol-1-yl)butanenitrile falls into this category.
Structure and Biological Properties:- Anticancer/anti-inflammatory properties : Recent studies have demonstrated the efficacy of aminopyrazoles in these areas. Notably, the approval of Pirtobrutinib, a reversible inhibitor of Bruton Kinase (BTK), highlights the potential of this class of compounds .
Treatment of Idiopathic Pulmonary Fibrosis (IPF)
- 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide has been identified as an effective inhibitor for the treatment of idiopathic pulmonary fibrosis (IPF), a chronic and fatal lung disease .
Antibacterial and Antifungal Activities
- While specific studies on 4-(3-amino-1H-pyrazol-1-yl)butanenitrile are limited, pyrazoline derivatives have shown antibacterial and antifungal properties. Further exploration in this area could reveal its potential .
Antipromastigote Activity
- A molecular simulation study justified the potent in vitro antipromastigote activity of a related pyrazoline derivative. This compound exhibited favorable binding patterns in the active site of LmPTR1, an enzyme associated with leishmaniasis .
Neurotoxic Potential
- Another synthesized pyrazoline derivative was investigated for its neurotoxic effects. Behavioral parameters and enzyme activity were assessed in alevins, providing insights into its impact on the brain .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(3-aminopyrazol-1-yl)butanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c8-4-1-2-5-11-6-3-7(9)10-11/h3,6H,1-2,5H2,(H2,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKDETKBCPNBLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1N)CCCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-amino-1H-pyrazol-1-yl)butanenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Isoxazolecarboxamide,3-[(Z)-(hydroxyamino)iminomethyl]-(9CI)](/img/no-structure.png)


![1-(Azetidin-3-yl)-4-[(2-methylpropan-2-yl)oxy]piperidine;dihydrochloride](/img/structure/B574409.png)




